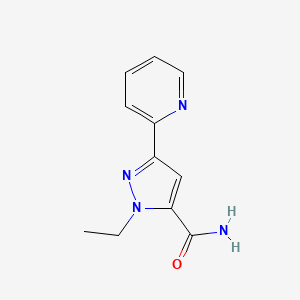

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Overview

Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (EPC) is a pyrazole-based small molecule that has recently been developed as a research tool for studying the biochemical and physiological effects of physiological processes. EPC has been used in a variety of laboratory experiments and has been shown to have a variety of potential applications in the field of scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Novel Heterocyclic Compounds Synthesis : Research has shown the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety and related compounds. These syntheses involve complex reactions starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, leading to compounds expected to exhibit enhanced hypertensive activity (Kumar & Mashelker, 2007).

Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : A study highlighted the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, showcasing a pathway to generate 1-unsubstituted analogs (Lebedˈ et al., 2012).

Functionalization Reactions of Pyrazole Derivatives : Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole derivatives, such as converting 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide, exploring the reaction mechanisms and the structures of synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A facile and efficient synthesis method has been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, leading to the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).

Biological and Medicinal Applications

Glycine Transporter 1 Inhibitor Identification : The identification of potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases the application of pyrazole derivatives in developing compounds with potential therapeutic benefits, focusing on enhancing the cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

Synthesis for Imaging of IRAK4 Enzyme in Neuroinflammation : A new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation has been synthesized, highlighting the utility of pyrazole derivatives in creating diagnostic tools for inflammatory diseases (Wang et al., 2018).

Mechanism of Action

Target of action

Pyrazole and pyridine derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been reported to possess antiviral, anti-inflammatory, and anticancer activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of these compounds can vary greatly depending on their specific structure and the biological target they interact with. For example, some pyrazole derivatives have been reported to inhibit certain enzymes, thereby exerting their biological effects .

Biochemical pathways

The biochemical pathways affected by these compounds can also vary widely. For instance, some pyrazole derivatives have been reported to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .

Result of action

The molecular and cellular effects of these compounds can vary depending on their specific structure and the biological target they interact with. For instance, some pyrazole derivatives have been reported to inhibit the growth of certain types of cancer cells .

properties

IUPAC Name |

2-ethyl-5-pyridin-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTINJNHSZTVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

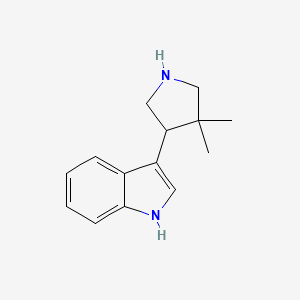

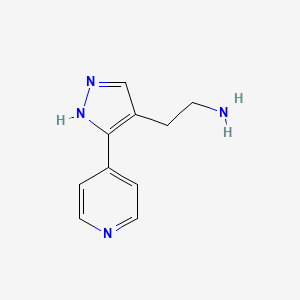

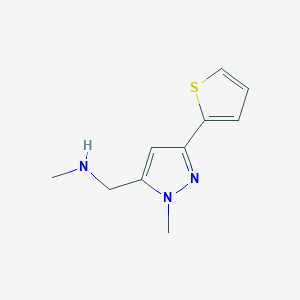

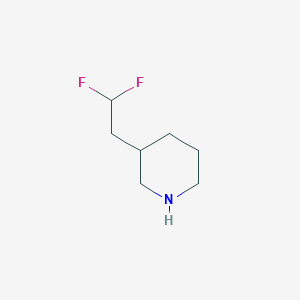

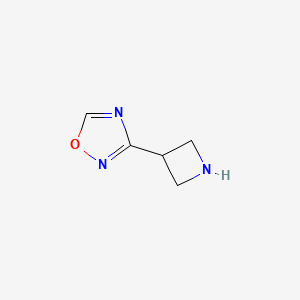

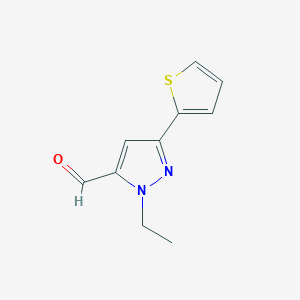

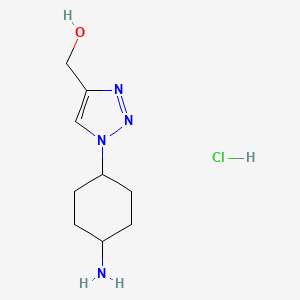

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)

![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)

![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)